2,2'-[benzene-1,4-diylbis(carbonylbenzene-4,1-diyl)]bis(5-nitro-1H-isoindole-1,3(2H)-dione)
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Overview
Description
5-NITRO-2-(4-{4-[4-(5-NITRO-1,3-DIOXO-2,3-DIHYDRO-1H-ISOINDOL-2-YL)BENZOYL]BENZOYL}PHENYL)-2,3-DIHYDRO-1H-ISOINDOLE-1,3-DIONE is a complex organic compound with significant potential in various scientific fields. This compound is characterized by its intricate structure, which includes multiple nitro groups and isoindole units. Its unique chemical properties make it a subject of interest for researchers in chemistry, biology, medicine, and industry.
Preparation Methods
The synthesis of 5-NITRO-2-(4-{4-[4-(5-NITRO-1,3-DIOXO-2,3-DIHYDRO-1H-ISOINDOL-2-YL)BENZOYL]BENZOYL}PHENYL)-2,3-DIHYDRO-1H-ISOINDOLE-1,3-DIONE involves several steps. The primary synthetic route includes the nitration of precursor compounds followed by a series of condensation reactions. The reaction conditions typically involve the use of strong acids like nitric acid and sulfuric acid, and the process is carried out under controlled temperatures to ensure the desired product yield .
Industrial production methods for this compound are not well-documented, but they likely involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact.
Chemical Reactions Analysis
5-NITRO-2-(4-{4-[4-(5-NITRO-1,3-DIOXO-2,3-DIHYDRO-1H-ISOINDOL-2-YL)BENZOYL]BENZOYL}PHENYL)-2,3-DIHYDRO-1H-ISOINDOLE-1,3-DIONE undergoes various chemical reactions, including:
Oxidation: The nitro groups can be further oxidized under strong oxidative conditions.
Reduction: The nitro groups can be reduced to amines using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, such as halogenation or nitration.
Common reagents used in these reactions include nitric acid, sulfuric acid, hydrogen gas, and various catalysts. The major products formed depend on the specific reaction conditions and the reagents used .
Scientific Research Applications
This compound has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules.
Biology: Its derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the development of advanced materials and as a component in certain industrial processes
Mechanism of Action
The mechanism of action of 5-NITRO-2-(4-{4-[4-(5-NITRO-1,3-DIOXO-2,3-DIHYDRO-1H-ISOINDOL-2-YL)BENZOYL]BENZOYL}PHENYL)-2,3-DIHYDRO-1H-ISOINDOLE-1,3-DIONE involves its interaction with specific molecular targets. The nitro groups in the compound can undergo redox reactions, leading to the generation of reactive oxygen species (ROS). These ROS can cause oxidative damage to cellular components, which is the basis for its antimicrobial and anticancer activities .
Comparison with Similar Compounds
Compared to other similar compounds, 5-NITRO-2-(4-{4-[4-(5-NITRO-1,3-DIOXO-2,3-DIHYDRO-1H-ISOINDOL-2-YL)BENZOYL]BENZOYL}PHENYL)-2,3-DIHYDRO-1H-ISOINDOLE-1,3-DIONE stands out due to its unique structure and the presence of multiple nitro groups. Similar compounds include:
5-Nitro-2,4-Dihydro-3H-1,2,4-Triazole-3-One (NTO): Known for its use in explosives and its stability.
3-Nitro-1,2,4-Triazol-5-One: Another nitro compound with applications in energetic materials.
These compounds share some chemical properties but differ in their specific applications and reactivity.
Properties
Molecular Formula |
C36H18N4O10 |
---|---|
Molecular Weight |
666.5 g/mol |
IUPAC Name |
5-nitro-2-[4-[4-[4-(5-nitro-1,3-dioxoisoindol-2-yl)benzoyl]benzoyl]phenyl]isoindole-1,3-dione |
InChI |
InChI=1S/C36H18N4O10/c41-31(21-5-9-23(10-6-21)37-33(43)27-15-13-25(39(47)48)17-29(27)35(37)45)19-1-2-20(4-3-19)32(42)22-7-11-24(12-8-22)38-34(44)28-16-14-26(40(49)50)18-30(28)36(38)46/h1-18H |
InChI Key |
QSOMBZRWUVKCMU-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1C(=O)C2=CC=C(C=C2)N3C(=O)C4=C(C3=O)C=C(C=C4)[N+](=O)[O-])C(=O)C5=CC=C(C=C5)N6C(=O)C7=C(C6=O)C=C(C=C7)[N+](=O)[O-] |
Origin of Product |
United States |
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